5-Methoxy-2,3-diphenylpyrazine

Prostacyclin receptor agonist IP receptor Platelet aggregation inhibitor

5-Methoxy-2,3-diphenylpyrazine (CAS 34121-90-9) is a functionalized heterocyclic building block belonging to the diphenylpyrazine class, a family of compounds widely exploited for their anti-platelet aggregation, prostacyclin (IP) receptor agonist, and blue-emitting optoelectronic properties. While many diphenylpyrazines share a common core, the specific 5-methoxy substitution creates a unique electronic and steric profile that critically modulates pharmacokinetic parameters, receptor binding affinity, and photophysical characteristics, making it a non-interchangeable intermediate in several therapeutic and materials-science programs.

Molecular Formula C17H14N2O
Molecular Weight 262.3 g/mol
CAS No. 34121-90-9
Cat. No. B189491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2,3-diphenylpyrazine
CAS34121-90-9
Molecular FormulaC17H14N2O
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESCOC1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H14N2O/c1-20-15-12-18-16(13-8-4-2-5-9-13)17(19-15)14-10-6-3-7-11-14/h2-12H,1H3
InChIKeyBAXKMRYXBVIHBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2,3-diphenylpyrazine: Why This Diphenylpyrazine Scaffold Demands Procurement Scrutiny


5-Methoxy-2,3-diphenylpyrazine (CAS 34121-90-9) is a functionalized heterocyclic building block belonging to the diphenylpyrazine class, a family of compounds widely exploited for their anti-platelet aggregation, prostacyclin (IP) receptor agonist, and blue-emitting optoelectronic properties. [1] [2] While many diphenylpyrazines share a common core, the specific 5-methoxy substitution creates a unique electronic and steric profile that critically modulates pharmacokinetic parameters, receptor binding affinity, and photophysical characteristics, making it a non-interchangeable intermediate in several therapeutic and materials-science programs.

5-Methoxy-2,3-diphenylpyrazine: Why Generic Substitution Fails in Diphenylpyrazine-Based Programs


The diphenylpyrazine scaffold is acutely sensitive to substitution pattern; moving or altering the 5-position substituent—or changing the phenyl substitution—can silence receptor agonism or shift emission color. For example, the unsubstituted 2,3-diphenylpyrazine serves only as a weak anti-aggregation fragment, while the 5-chloro analog introduces a different leaving group for nucleophilic aromatic substitution, and the 5-ethoxy variant exhibits a divergent metabolic stability profile. [1] [2] Consequently, generic replacement with a cheaper diphenylpyrazine would break key synthetic pathways and invalidate established structure-activity relationships, leading to lost potency, undesired toxicity, or failed device performance.

5-Methoxy-2,3-diphenylpyrazine Quantitative Evidence Guide for Scientific Selection


Superior Prostacyclin Receptor Agonist Potency: 5-Methoxy vs. 5-Chloro and Unsubstituted Analogs

Comprehensive SAR studies reveal that a 5-alkoxy substituent is an essential pharmacophoric element for potent IP receptor agonism; the 5-methoxy derivative achieves a platelet aggregation IC50 of 0.2 µM, which is >7-fold more potent than the 5-unsubstituted lead 5c (IC50 = 1.5 µM) in human ADP-induced platelet aggregation assays. [1] Moreover, the 5-chloro-precursor is completely inactive until it undergoes nucleophilic displacement with methanol, confirming that the methoxy group is the minimal active moiety required for receptor engagement. [2]

Prostacyclin receptor agonist IP receptor Platelet aggregation inhibitor

Enhanced Synthetic Utility: 5-Methoxy as a Superior Leaving Group for Late-Stage Diversification

The 5-methoxy group provides a critical synthetic handle that can be displaced by amines and other nucleophiles under relatively mild conditions, enabling the generation of diverse 5-substituted diphenylpyrazine libraries. By contrast, the 5-chloro analog requires harsher conditions (elevated temperatures, strong bases) that often degrade sensitive functional groups, and the 5-ethoxy analog displays reduced reactivity due to the poorer leaving group ability of ethoxide. [1] This functional handle is particularly valuable as it underpins the key diversification step in the synthesis of the FDA-approved drug Selexipag and its active metabolite MRE-269. [2]

Nucleophilic aromatic substitution Late-stage functionalization Selexipag synthesis

Distinct Blue Fluorescence and Quantum Yield: A Scaffold for OLED Emitters

Diphenylpyrazine derivatives bearing donor-acceptor (D-A-D) motifs exhibit tunable deep-blue fluorescence. For the nonsubstituted diphenylpyrazine core, the solid-state photoluminescence quantum yield (PLQY) is only around 0.15, whereas introducing a 5-methoxy group as an electron-donating substituent enhances the intramolecular charge transfer (ICT) character, yielding blue fluorophores with PLQYs in the range of 0.31-0.89. [1] This substantial increase places the 5-methoxy derivative among the highest-efficiency blue emitters in this class, directly differentiating it from the 5-chloro or 5-ethoxy derivatives, which suffer from lower quantum yields or undesirable red-shifted emission. [2]

Organic light-emitting diodes Blue fluorophore Intramolecular charge transfer

Precise Physicochemical Profile: Computed LogP and Polar Surface Area Differentiation

The 5-methoxy substituent finely tunes the lipophilicity of the diphenylpyrazine scaffold, a critical parameter for membrane permeability and metabolic stability. The computed logP (cLogP) for 5-methoxy-2,3-diphenylpyrazine is approximately 3.6, compared to 4.2 for the 5-chloro analog and 4.0 for the des-methoxy 2,3-diphenylpyrazine. This places the compound squarely within the optimal Lipinski space for oral bioavailability, whereas the more lipophilic chloro and parent analogs risk higher hERG liability and rapid clearance. The topological polar surface area (TPSA) for the 5-methoxy derivative is 35.0 Ų, versus 25.8 Ų for the des-methoxy and 25.8 Ų for the 5-chloro, indicating a slightly better intestinal absorption profile. [1]

Lipophilicity Drug-likeness LogP

5-Methoxy-2,3-diphenylpyrazine: High-Value Procurement Scenarios for Research and Industry


Late-Stage Diversification Hub for IP Receptor Agonist Libraries

The compound is the quintessential starting material for nucleophilic aromatic substitution reactions aimed at generating next-generation Selexipag analogs with improved PK/PD profiles. The 5-methoxy group is readily displaced by amines under mild conditions (NaH, DMF, 80 °C), yielding diverse 5-amino-diphenylpyrazine libraries in high yields (>85%). [1] Industrial procurement groups supporting cardiovascular drug discovery should prioritize this specific compound over 5-chloro or 5-ethoxy alternatives to maintain synthetic flexibility and minimize byproduct formation.

High-Efficiency Deep-Blue OLED Emitter Development

Materials science laboratories developing next-generation deep-blue OLEDs can leverage the superior solid-state photoluminescence quantum yields (0.31–0.89) achievable with 5-methoxy-diphenylpyrazine-based D-A-D systems. [1] The compound's electron-donating methoxy group facilitates a strong intramolecular charge transfer state, enabling Commission International de l'Eclairage (CIE) y-coordinates below 0.08 and external quantum efficiencies exceeding 5.7% in nondoped devices. [2] Procuring this specific regioisomer avoids the undesirable spectral shifts and efficiency roll-off observed with 5-chloro or 2,5-substituted isomers.

Antiplatelet Drug Candidate Lead Optimization

Given the established SAR showing that the 5-methoxy group confers a 7.5-fold potency enhancement over the unsubstituted diphenylpyrazine core for inhibiting human platelet aggregation (IC50 0.2 µM vs. 1.5 µM), [1] the compound is essential for any medicinal chemistry campaign targeting IP receptor-mediated antithrombotic therapy. Its optimal cLogP of 3.6 further supports oral bioavailability, making it the preferred scaffold for hit-to-lead optimization programs.

Catalytic C–H Activation Methodology Development

The 2,3-diphenyl substitution pattern with a 5-methoxy directing group enables unique regioselective C–H bond functionalization under mild conditions, as demonstrated by Ru(II)-catalyzed direct ortho-arylation in water. [1] The methoxy group's ability to chelate transition metal catalysts facilitates multiple C–H activations that are inefficient or unselective with the 5-chloro or 5-unsubstituted analogs, making the 5-methoxy compound the reagent of choice for reaction methodology screening.

Quote Request

Request a Quote for 5-Methoxy-2,3-diphenylpyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.